1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol
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Overview
Description
1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol is an organic compound with a complex structure that includes an amino group, a phenoxy group, and a piperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-aminophenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
o-Cresolphthalein: A phthalein dye used as a pH indicator and in medical diagnostics.
Phenolphthalein: Another pH indicator with similar structural features.
Thymolphthalein: Used in similar applications as phenolphthalein but with different pH range.
Uniqueness: 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
680579-20-8 |
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Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(4-aminophenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C14H22N2O2/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16/h4-7,13,17H,1-3,8-11,15H2 |
InChI Key |
XCRGJIXEFMBPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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